
2-(Chloromethyl)-3-methylquinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-3-methylquinoline hydrochloride is an organic compound with the molecular formula C11H11Cl2N It is a derivative of quinoline, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-methylquinoline hydrochloride typically involves the chloromethylation of 3-methylquinoline. One common method includes the reaction of 3-methylquinoline with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride or phosphorus trichloride . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-3-methylquinoline hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-3-methylquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-3-methylquinoline hydrochloride involves its interaction with specific molecular targets. The chloromethyl group allows the compound to form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and disruption of cellular processes. This mechanism is particularly relevant in its antimicrobial and anticancer activities, where it targets DNA and protein synthesis pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Chloromethyl)quinoline hydrochloride
- 2-(Chloromethyl)pyridine hydrochloride
- 3-(Chloromethyl)quinoline hydrochloride
Uniqueness
2-(Chloromethyl)-3-methylquinoline hydrochloride is unique due to the presence of both a chloromethyl and a methyl group on the quinoline ring. This structural feature enhances its reactivity and allows for the formation of a diverse range of derivatives. Compared to similar compounds, it offers greater versatility in synthetic applications and potential biological activities .
Propiedades
Fórmula molecular |
C11H11Cl2N |
|---|---|
Peso molecular |
228.11 g/mol |
Nombre IUPAC |
2-(chloromethyl)-3-methylquinoline;hydrochloride |
InChI |
InChI=1S/C11H10ClN.ClH/c1-8-6-9-4-2-3-5-10(9)13-11(8)7-12;/h2-6H,7H2,1H3;1H |
Clave InChI |
OMAUHNWZRISLSU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC=CC=C2N=C1CCl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


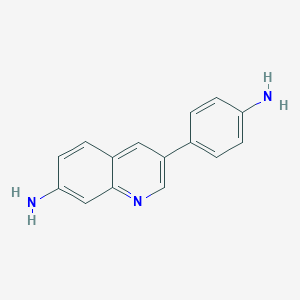
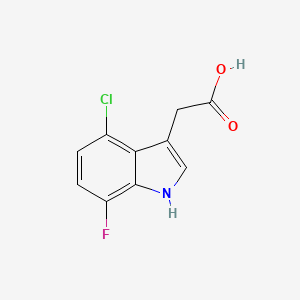
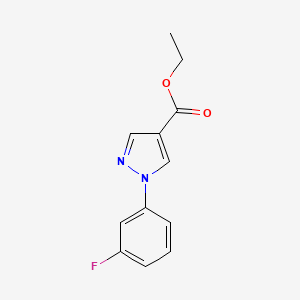


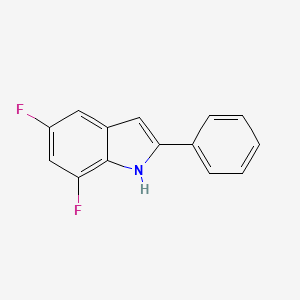
![Ethyl 6H-furo[2,3-E]indole-7-carboxylate](/img/structure/B15067042.png)

![Dibenzo[c,f][2,7]naphthyridine](/img/structure/B15067063.png)


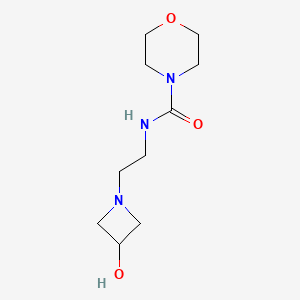
![(NZ)-N-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B15067078.png)
![6-(2,2-Difluoropropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15067082.png)
